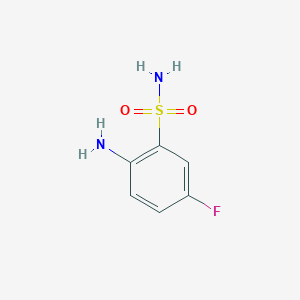

2-Amino-5-fluorobenzenesulfonamide

Vue d'ensemble

Description

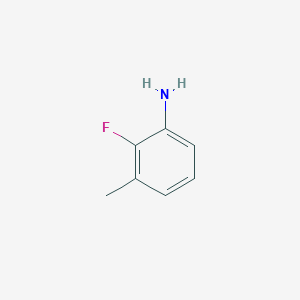

2-Amino-5-fluorobenzenesulfonamide is a compound with the molecular formula C6H7FN2O2S and a molecular weight of 190.2 . It is a solid powder at room temperature .

Synthesis Analysis

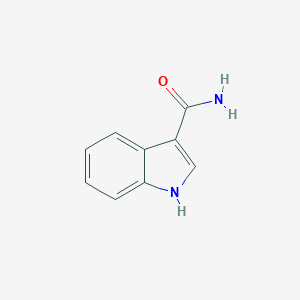

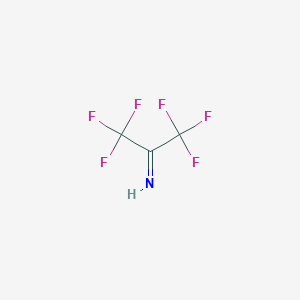

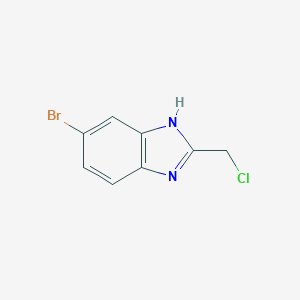

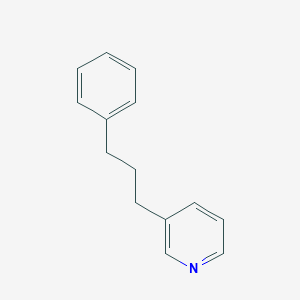

The synthesis of 2-Amino-5-fluorobenzenesulfonamide involves several stages. In the first stage, di(1H-imidazol-2-yl)methanethione and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate are combined with 1H-imidazole in acetonitrile at 0 - 20℃ for 2 hours. In the second stage, 2-amino-5-fluorobenzenesulfonamide is combined with dmap in acetonitrile at 80℃. In the third stage, the reaction is carried out with diisopropyl-carbodiimide in acetonitrile at 80℃ for 1 hour .Molecular Structure Analysis

The InChI code for 2-Amino-5-fluorobenzenesulfonamide is 1S/C6H7FN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) and the InChI key is YKQPZGMHAXHTJQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Amino-5-fluorobenzenesulfonamide is a solid powder at room temperature . It has a molecular weight of 190.2 .Applications De Recherche Scientifique

1. Cyclooxygenase-2 Inhibition

A study conducted by Hashimoto et al. (2002) explored derivatives of benzenesulfonamide, including those with a fluorine atom, for their potential as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. These compounds, particularly 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, showed high potency and selectivity as COX-2 inhibitors, making them promising for the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

2. Organic Synthesis and Catalysis

In the field of organic synthesis, Pu et al. (2016) demonstrated the use of N-chloro-N-fluorobenzenesulfonamide (CFBSA) in a catalyst-free aminochlorination of alkenes. This process allowed for the creation of various compounds with potential in organic synthesis, highlighting the versatility of benzenesulfonamide derivatives in chemical reactions (Pu et al., 2016).

3. Anticancer Potential

Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives, including 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide, and found them to have significant inhibitory activity against various cancer cell lines. These findings suggest that benzenesulfonamide derivatives could be promising lead compounds for developing new anticancer agents (Tsai et al., 2016).

4. Enantioselective Fluorination

Wang et al. (2014) explored the use of N-fluorobenzenesulfonamide derivatives in the enantioselective fluorination of 2-oxindoles, demonstrating the potential of these compounds in producing fluorinated organic products with high yields and selectivity (Wang et al., 2014).

5. Inhibitors of Tumor-Associated Isozymes

Ilies et al. (2003) synthesized a range of halogenated sulfonamides and investigated their potential as inhibitors of the tumor-associated carbonic anhydrase IX isozyme. Their findings indicated the possibility of designing potent and selective inhibitors with potential applications as antitumor agents (Ilies et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

2-Amino-5-fluorobenzenesulfonamide is a type of sulfonamide drug . The primary targets of sulfonamides are anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including 2-Amino-5-fluorobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and replication .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway of DNA synthesis in bacteria . This disruption affects the downstream effects of DNA replication, transcription, and protein synthesis, ultimately leading to the death of the bacteria .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of 2-Amino-5-fluorobenzenesulfonamide is the inhibition of bacterial growth and replication . This leads to a decrease in the number of bacteria, helping to control and eliminate bacterial infections .

Action Environment

The action, efficacy, and stability of 2-Amino-5-fluorobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the drug .

Propriétés

IUPAC Name |

2-amino-5-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQPZGMHAXHTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626045 | |

| Record name | 2-Amino-5-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluorobenzenesulfonamide | |

CAS RN |

1992-90-1 | |

| Record name | 2-Amino-5-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

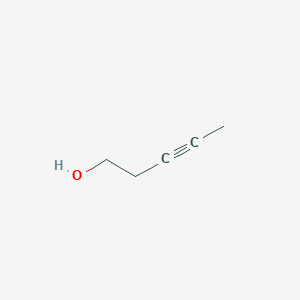

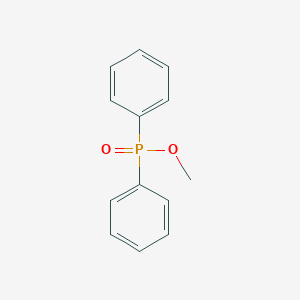

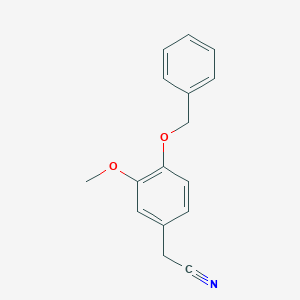

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

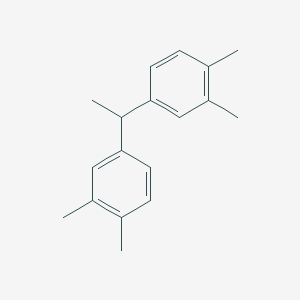

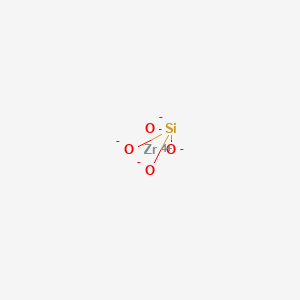

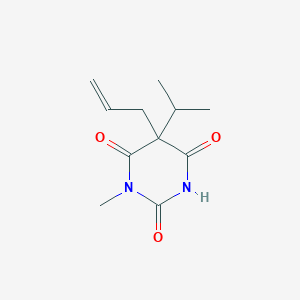

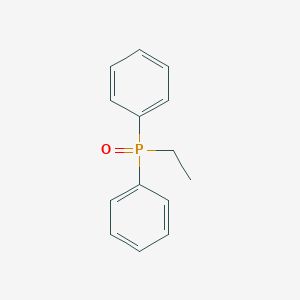

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.